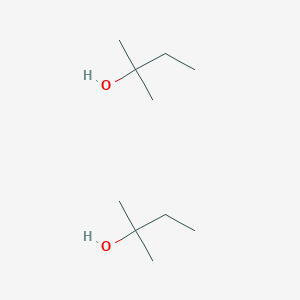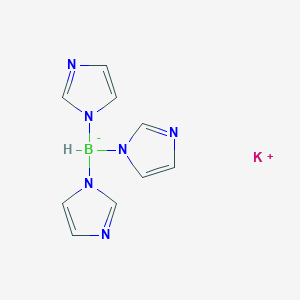
n-(Hydroxyethyl)-n-methylaminopropyltrimethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(Hydroxyethyl)-n-methylaminopropyltrimethoxysilane: is an organosilane compound widely used in various industrial and scientific applications. This compound is known for its ability to act as a coupling agent, enhancing the adhesion between organic polymers and inorganic materials. Its unique structure, which includes both hydroxyethyl and trimethoxysilane groups, allows it to participate in a variety of chemical reactions, making it a versatile tool in material science and surface chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Hydrolysis and Condensation:
- The synthesis of n-(Hydroxyethyl)-n-methylaminopropyltrimethoxysilane typically involves the hydrolysis and condensation of trimethoxysilane derivatives. The process begins with the reaction of 3-chloropropyltrimethoxysilane with methylamine to form n-(methylaminopropyl)trimethoxysilane.
- This intermediate is then reacted with ethylene oxide under controlled conditions to introduce the hydroxyethyl group, resulting in the formation of this compound.
-
Industrial Production Methods:
- Industrial production often employs batch or continuous processes, utilizing reactors that allow precise control over temperature, pressure, and reactant concentrations. The use of catalysts can enhance the reaction efficiency and yield.
- Purification steps, such as distillation or chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
-
Hydrolysis:
- n-(Hydroxyethyl)-n-methylaminopropyltrimethoxysilane undergoes hydrolysis in the presence of water, leading to the formation of silanols. These silanols can further condense to form siloxane bonds, which are crucial in forming stable, cross-linked networks on surfaces.
-
Condensation:
- The compound can participate in condensation reactions with other silanes or silanols, forming siloxane linkages. This property is particularly useful in creating coatings and adhesives with enhanced durability and adhesion properties.
-
Substitution:
- The hydroxyethyl and methylamino groups can undergo substitution reactions with various electrophiles, allowing for the introduction of different functional groups and the creation of tailored materials.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous or alcoholic solutions, often under acidic or basic conditions to catalyze the reaction.
Condensation: Can be facilitated by heating or using catalysts such as acids or bases.
Substitution: Requires appropriate electrophiles and may involve catalysts or specific reaction conditions to achieve the desired transformations.
Major Products:
Siloxane Networks: Formed through hydrolysis and condensation, these networks are essential in coatings, adhesives, and sealants.
Functionalized Silanes: Resulting from substitution reactions, these compounds can be used in various applications, including surface modification and polymer synthesis.
Aplicaciones Científicas De Investigación
Chemistry:
Surface Modification: n-(Hydroxyethyl)-n-methylaminopropyltrimethoxysilane is used to modify the surface properties of materials, enhancing their compatibility with organic polymers.
Polymer Chemistry: It acts as a coupling agent, improving the adhesion between polymers and inorganic fillers, leading to composites with superior mechanical properties.
Biology and Medicine:
Biocompatible Coatings: The compound is used to create biocompatible coatings on medical devices, improving their integration with biological tissues.
Drug Delivery Systems: Its ability to form stable, functionalized surfaces makes it useful in designing drug delivery systems with controlled release properties.
Industry:
Adhesives and Sealants: The compound is widely used in the formulation of adhesives and sealants, providing enhanced adhesion and durability.
Coatings: It is employed in the production of protective coatings for various substrates, including metals, glass, and ceramics.
Mecanismo De Acción
Molecular Targets and Pathways:
Siloxane Bond Formation: The primary mechanism involves the hydrolysis of methoxy groups to form silanols, which then condense to create siloxane bonds. This process is crucial for the formation of stable, cross-linked networks on surfaces.
Functional Group Interactions: The hydroxyethyl and methylamino groups can interact with various substrates, enhancing adhesion and compatibility. These interactions are often mediated by hydrogen bonding, van der Waals forces, and covalent bonding.
Comparación Con Compuestos Similares
-
n-(Hydroxyethyl)-n-methylaminopropyltriethoxysilane:
- Similar in structure but with ethoxy groups instead of methoxy groups. It offers different hydrolysis and condensation rates, affecting the final properties of the materials.
-
n-(Hydroxyethyl)-n-methylaminopropyltrimethoxysilane:
- This compound has similar functional groups but differs in the length of the alkyl chain, influencing its reactivity and the properties of the resulting materials.
Uniqueness:
Versatility: this compound’s combination of hydroxyethyl and trimethoxysilane groups provides a unique balance of reactivity and stability, making it suitable for a wide range of applications.
Enhanced Adhesion: Its ability to form strong siloxane bonds and interact with various substrates makes it particularly effective as a coupling agent and surface modifier.
This detailed overview highlights the significance of this compound in various fields, showcasing its versatility and unique properties
Propiedades
IUPAC Name |
methanol;2-[methyl(3-trimethoxysilylpropyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO4Si.CH4O/c1-10(7-8-11)6-5-9-15(12-2,13-3)14-4;1-2/h11H,5-9H2,1-4H3;2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAZYYVXOSILSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC[Si](OC)(OC)OC)CCO.CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H27NO5Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.41 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8087116.png)


![3-methoxy-4-[(4S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B8087147.png)







![2-[3-[Methyl-bis(trimethylsilyloxy)silyl]propylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B8087201.png)

